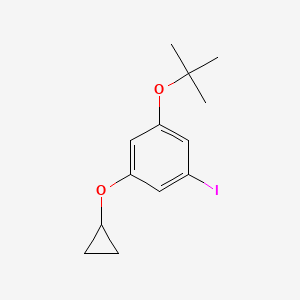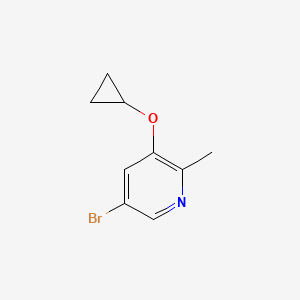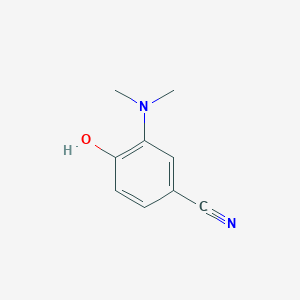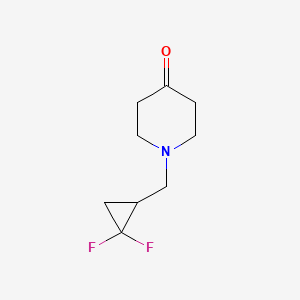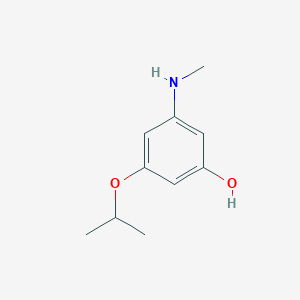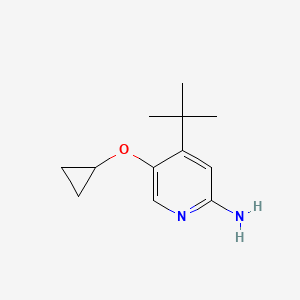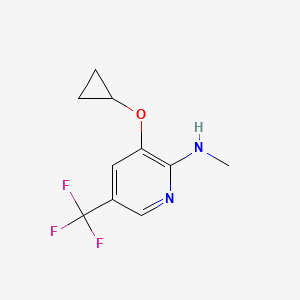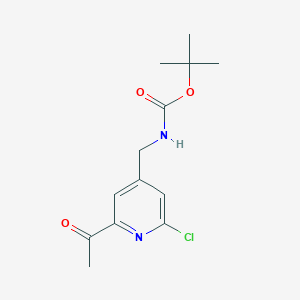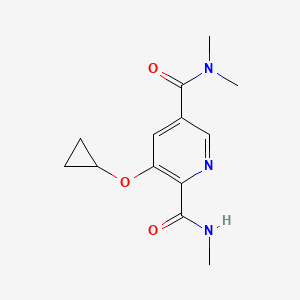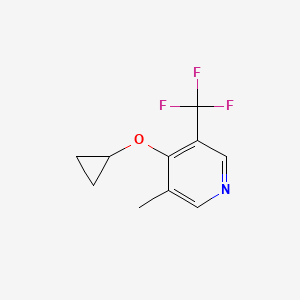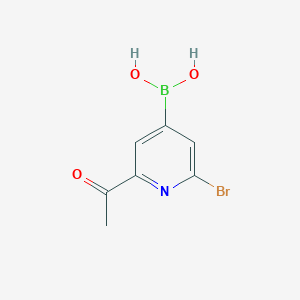
(2-Acetyl-6-bromopyridin-4-YL)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Acetyl-6-bromopyridin-4-YL)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an acetyl group and a bromine atom. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetyl-6-bromopyridin-4-YL)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method is the reaction of 2-acetyl-6-bromopyridine with a boron reagent under specific conditions. For example, the use of a palladium catalyst in the presence of a base such as potassium carbonate can facilitate the formation of the boronic acid derivative .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced techniques such as acoustic dispensing technology can also accelerate the synthesis and allow for the production of large libraries of boronic acid derivatives .
化学反応の分析
Types of Reactions
(2-Acetyl-6-bromopyridin-4-YL)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions include biaryl compounds, boronic esters, and various substituted pyridine derivatives.
科学的研究の応用
(2-Acetyl-6-bromopyridin-4-YL)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing drugs.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other advanced materials.
作用機序
The mechanism of action of (2-Acetyl-6-bromopyridin-4-YL)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond . The acetyl and bromine substituents can also influence the reactivity and selectivity of the compound in various reactions.
類似化合物との比較
Similar Compounds
2-Bromopyridine-4-boronic acid: Similar structure but lacks the acetyl group.
2-Acetyl-6-bromopyridine: Similar structure but lacks the boronic acid group.
Phenylboronic acid: A simpler boronic acid derivative used in various coupling reactions.
Uniqueness
(2-Acetyl-6-bromopyridin-4-YL)boronic acid is unique due to the presence of both the acetyl and bromine substituents on the pyridine ring, which can significantly influence its reactivity and applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
特性
分子式 |
C7H7BBrNO3 |
|---|---|
分子量 |
243.85 g/mol |
IUPAC名 |
(2-acetyl-6-bromopyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H7BBrNO3/c1-4(11)6-2-5(8(12)13)3-7(9)10-6/h2-3,12-13H,1H3 |
InChIキー |
ZBJRBUNMAHROGD-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC(=C1)Br)C(=O)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



